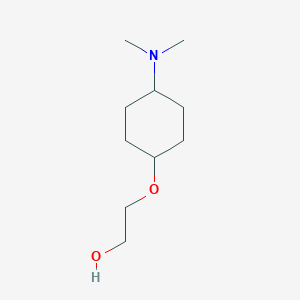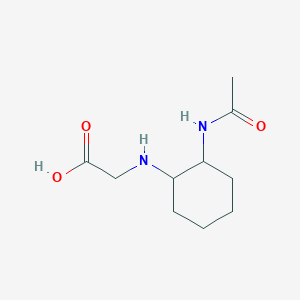![molecular formula C15H24N2O B7927945 [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine](/img/structure/B7927945.png)
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is an organic compound with the molecular formula C15H24N2O This compound features a cyclohexyl ring substituted with an amino-ethoxy group and a benzyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine typically involves the reaction of cyclohexyl derivatives with benzyl-amine under controlled conditions. One common method includes the nucleophilic substitution reaction where the amino-ethoxy group is introduced to the cyclohexyl ring, followed by the attachment of the benzyl-amine group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino-ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Amino-ethoxy)-phenylaMine]: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
[4-(2-Amino-ethoxy)-benzoic acid]: Contains a carboxylic acid group, offering different reactivity and applications.
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester: Features a carbamate group, which can influence its biological activity.
Uniqueness
[4-(2-Amino-ethoxy)-cyclohexyl]-benzyl-amine stands out due to its combination of a cyclohexyl ring and a benzyl-amine moiety, providing a unique set of chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethoxy)-N-benzylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c16-10-11-18-15-8-6-14(7-9-15)17-12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBSNSSFNULOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)OCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927868.png)
![N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide](/img/structure/B7927870.png)


![[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927891.png)
![[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927893.png)
![[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7927901.png)
![[(2-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7927918.png)
![N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7927924.png)
![N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7927931.png)
![N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927942.png)
![N-{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927953.png)
![N-{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide](/img/structure/B7927960.png)
![N-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide](/img/structure/B7927961.png)
